molecular formula C14H10FNO5 B3373785 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid CAS No. 1016504-23-6

2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid

Cat. No. B3373785
CAS RN: 1016504-23-6
M. Wt: 291.23 g/mol
InChI Key: SEHKFJOZZYVPPT-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid” is a chemical compound with the molecular formula C8H6FNO5 and a molecular weight of 215.13500 . It has a density of 1.529g/cm3 .


Synthesis Analysis

The synthesis of this compound involves the nitration of 3-fluorobenzotrifluoride . The synthetic route involves the use of a mixed acid as a nitrating agent . The process safety of this synthesis has been evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenylacetic acid core with a 5-fluoro-2-nitrophenoxy group attached to it .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of this compound is the nitration of 3-fluorobenzotrifluoride . This reaction is highly exothermic and requires careful control of the reaction conditions to prevent the formation of undesirable byproducts .


Physical And Chemical Properties Analysis

This compound has a density of 1.529g/cm3, a boiling point of 376.9ºC at 760 mmHg, and a flash point of 181.7ºC . The exact mass is 215.02300, and it has a LogP value of 1.72050 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-(5-Fluoro-2-nitrophenoxy)-2-phenylacetic acid are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

2-(5-fluoro-2-nitrophenoxy)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c15-10-6-7-11(16(19)20)12(8-10)21-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKFJOZZYVPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801255173
Record name α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016504-23-6
Record name α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016504-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(5-Fluoro-2-nitrophenoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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